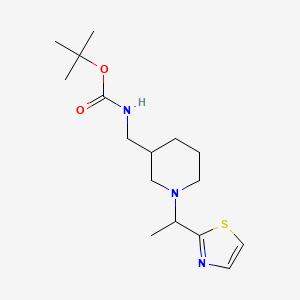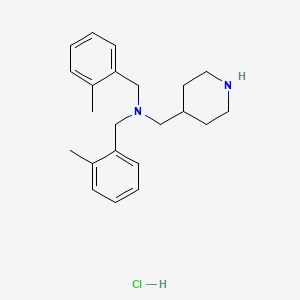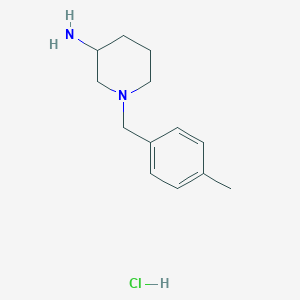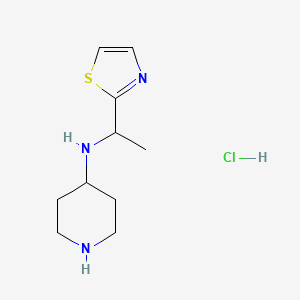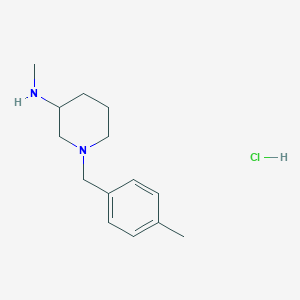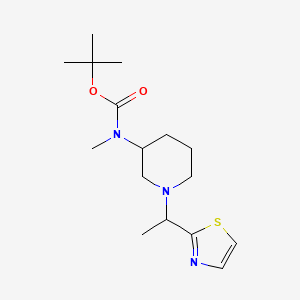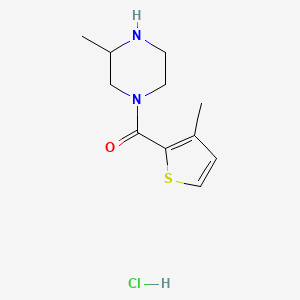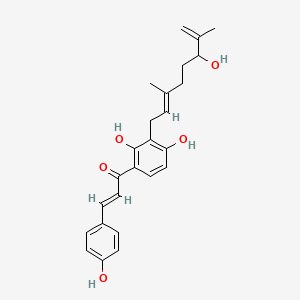
xanthoangelol B
概要
説明
Xanthoangelol B is a prenylated chalcone derived from the plant Angelica keiskei. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . This compound is part of a larger family of chalcones, which are open-chain flavonoids known for their therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthoangelol B involves several steps, starting with the Claisen-Schmidt condensation of appropriate aromatic aldehydes and ketones. This reaction forms the chalcone backbone, which is then subjected to prenylation to introduce the prenyl group . The reaction conditions typically involve the use of bases such as potassium hydroxide in ethanol, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for specific reaction conditions. advancements in microbial transformation have shown promise in producing this compound and its derivatives on a larger scale . This method utilizes microbes to transform precursor compounds into the desired product, offering a more sustainable and scalable approach.
化学反応の分析
Types of Reactions
Xanthoangelol B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can target the carbonyl group in the chalcone structure.
Substitution: Prenylation is a common substitution reaction for this compound, where a prenyl group is introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Prenyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and prenylated derivatives of this compound, each with distinct biological activities .
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive chalcones.
Biology: Exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Industry: Potential use in developing natural preservatives and antimicrobial agents for food and cosmetics.
作用機序
Xanthoangelol B exerts its effects primarily through membrane disruption in bacterial cells. It targets the lipid bilayer, causing an increase in intracellular reactive oxygen species and leakage of cellular contents, leading to cell death . Additionally, this compound has been shown to inhibit histidine kinase activity in bacterial two-component systems, further contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
Xanthoangelol: Another prenylated chalcone with similar antimicrobial properties.
Xanthoangelol D: Known for its antiviral activity against SARS-CoV viruses.
4-Hydroxyderricin: Exhibits strong cytotoxicity and tyrosinase inhibitory activity.
Uniqueness
Xanthoangelol B stands out due to its broad-spectrum antimicrobial activity and its ability to inhibit bacterial virulence factors. Its unique mechanism of action, involving both membrane disruption and enzyme inhibition, makes it a promising candidate for developing new antimicrobial agents .
特性
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-16(2)22(27)13-5-17(3)4-11-20-24(29)15-12-21(25(20)30)23(28)14-8-18-6-9-19(26)10-7-18/h4,6-10,12,14-15,22,26-27,29-30H,1,5,11,13H2,2-3H3/b14-8+,17-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHZAFAGBAEJJJ-BAYITLGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132998-81-3 | |
| Record name | Xanthoangelol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132998813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XANTHOANGELOL B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA91X8J87C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



